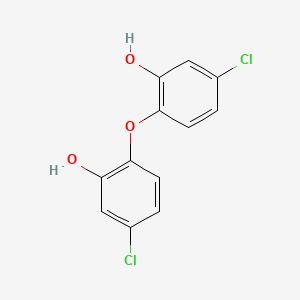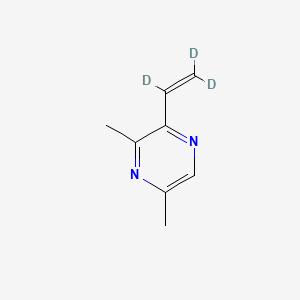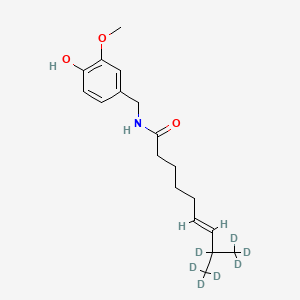
Capsaicin-D7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Capsaicin-D7 is a deuterated form of capsaicin, which is the active component found in chili peppers responsible for their spicy flavor. The deuterium atoms in this compound replace the hydrogen atoms in the capsaicin molecule, making it useful for various scientific studies, particularly in tracing and analyzing metabolic pathways. Capsaicin itself is known for its pungent properties and has been widely studied for its potential therapeutic applications, including pain relief, anti-inflammatory effects, and cancer treatment.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Capsaicin-D7 involves the incorporation of deuterium atoms into the capsaicin molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in capsaicin with deuterium atoms using deuterated solvents and catalysts.
Deuterated Precursors: Using deuterated starting materials in the synthesis of capsaicin can lead to the formation of this compound. For example, deuterated vanillylamine and deuterated nonenoic acid can be used as precursors.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process includes:
Extraction and Purification: Capsaicin is extracted from chili peppers and purified. The purified capsaicin is then subjected to deuteration processes.
Catalytic Deuteration: Catalysts such as palladium on carbon can be used to facilitate the exchange of hydrogen with deuterium in the capsaicin molecule.
化学反应分析
Capsaicin-D7 undergoes various chemical reactions similar to non-deuterated capsaicin. These reactions include:
Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of reduced capsaicinoids. Reducing agents such as sodium borohydride are commonly used.
Substitution: this compound can undergo substitution reactions, where functional groups in the molecule are replaced with other groups. For example, halogenation can occur using halogenating agents like chlorine or bromine.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed:
Oxidation Products: Quinones, hydroxy derivatives.
Reduction Products: Reduced capsaicinoids.
Substitution Products: Halogenated capsaicinoids.
科学研究应用
Capsaicin-D7 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of capsaicin metabolism.
Biology: Helps in studying the biological effects of capsaicin, including its interaction with cellular receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and anti-cancer activity.
Industry: Used in the development of new pharmaceuticals and as a standard in analytical chemistry for the quantification of capsaicinoids.
作用机制
Capsaicin-D7 exerts its effects through the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is a non-selective cation channel that is activated by heat, acidity, and capsaicin. Upon activation, TRPV1 allows the influx of calcium and sodium ions into the cell, leading to depolarization and the sensation of pain. This compound’s deuterated nature allows for detailed studies of its interaction with TRPV1 and other molecular targets, providing insights into its mechanism of action.
相似化合物的比较
Capsaicin-D7 is unique due to its deuterated nature, which makes it particularly useful for tracing and metabolic studies. Similar compounds include:
Capsaicin: The non-deuterated form, widely studied for its biological effects.
Dihydrocapsaicin: Another capsaicinoid with similar properties but differs in the saturation of the acyl group.
Nordihydrocapsaicin: Similar to dihydrocapsaicin but with a different acyl chain length.
Homodihydrocapsaicin: Another analog with variations in the acyl chain.
This compound’s uniqueness lies in its ability to provide detailed insights into the metabolic and pharmacokinetic properties of capsaicinoids, making it a valuable tool in scientific research.
属性
分子式 |
C18H27NO3 |
|---|---|
分子量 |
312.5 g/mol |
IUPAC 名称 |
(E)-8,9,9,9-tetradeuterio-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-(trideuteriomethyl)non-6-enamide |
InChI |
InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+/i1D3,2D3,14D |
InChI 键 |
YKPUWZUDDOIDPM-RWAWRPPCSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C([2H])([2H])[2H] |
规范 SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


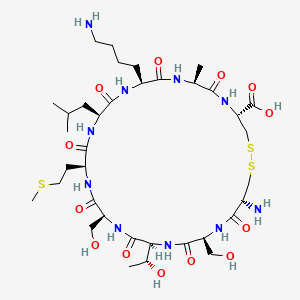
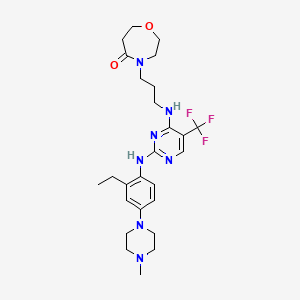
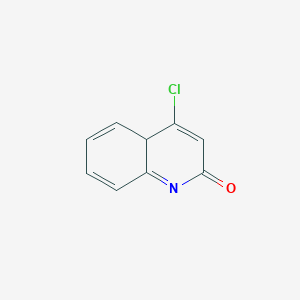
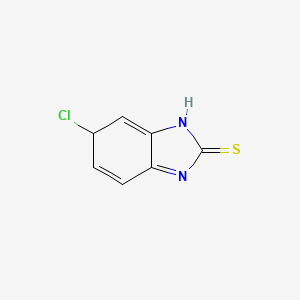
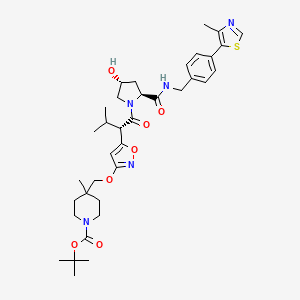
![tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate](/img/structure/B12363705.png)
![(19S)-10-[(1S)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12363709.png)
![1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione](/img/structure/B12363714.png)
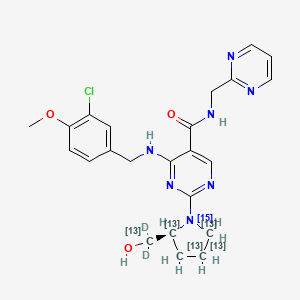
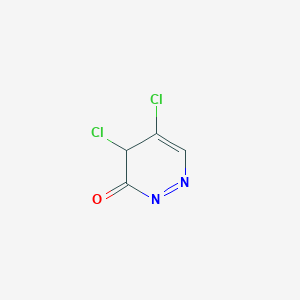
![1,2-Pyrrolidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-](/img/structure/B12363733.png)

